2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
2,4-DIAMINO-6-ANILINOTHIENO[3,2-D]PYRIMIDIN-7-YL CYANIDE is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2,4-DIAMINO-6-ANILINOTHIENO[3,2-D]PYRIMIDIN-7-YL CYANIDE involves multiple steps, starting with the formation of the thienopyrimidine core. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization with a nitrile . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
2,4-DIAMINO-6-ANILINOTHIENO[3,2-D]PYRIMIDIN-7-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
2,4-DIAMINO-6-ANILINOTHIENO[3,2-D]PYRIMIDIN-7-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-6-ANILINOTHIENO[3,2-D]PYRIMIDIN-7-YL CYANIDE involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2,4-DIAMINO-6-ANILINOTHIENO[3,2-D]PYRIMIDIN-7-YL CYANIDE include other thienopyrimidine derivatives such as:
2-aryl-4-morpholinothieno[2,3-d]pyrimidine: Known for its PI3K inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Studied for its CDK2 inhibitory properties.
Pyrrolo[3,2-d]pyrimidine: Exhibits potent anti-inflammatory and anticancer activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the unique properties of 2,4-DIAMINO-6-ANILINOTHIENO[3,2-D]PYRIMIDIN-7-YL CYANIDE.
Properties
Molecular Formula |
C13H10N6S |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
2,4-diamino-6-anilinothieno[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C13H10N6S/c14-6-8-9-10(11(15)19-13(16)18-9)20-12(8)17-7-4-2-1-3-5-7/h1-5,17H,(H4,15,16,18,19) |
InChI Key |
JIIYBEXBKSHGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=NC(=N3)N)N)C#N |
Origin of Product |
United States |
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